Methyl 2-{[(2-cyclopropyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[(2-cyclopropyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, an isoquinoline derivative, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(2-cyclopropyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the isoquinoline derivative, followed by the introduction of the cyclopropyl group and the thiazole ring. Key steps include:
Formation of the Isoquinoline Derivative: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions using reagents like diazomethane.
Formation of the Thiazole Ring: This step involves the condensation of appropriate thioamide and α-haloketone precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(2-cyclopropyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the isoquinoline moiety, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Methyl 2-{[(2-cyclopropyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-{[(2-cyclopropyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
- Cyclopropanecarboxylic acid, 3-(3-methoxy-2-methyl-3-oxo-1-propenyl)-2
Uniqueness
Methyl 2-{[(2-cyclopropyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate stands out due to its combination of a thiazole ring, an isoquinoline derivative, and a cyclopropyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H21N3O4S |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
methyl 2-[(2-cyclopropyl-1-oxoisoquinoline-4-carbonyl)amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C21H21N3O4S/c1-11(2)17-16(20(27)28-3)22-21(29-17)23-18(25)15-10-24(12-8-9-12)19(26)14-7-5-4-6-13(14)15/h4-7,10-12H,8-9H2,1-3H3,(H,22,23,25) |
InChI Key |
RMXRUZNAYDWRJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)C4CC4)C(=O)OC |
Origin of Product |
United States |
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